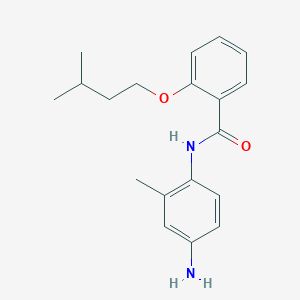

![molecular formula C20H27NO B1437081 N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-88-1](/img/structure/B1437081.png)

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline

Übersicht

Beschreibung

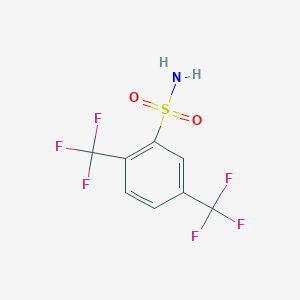

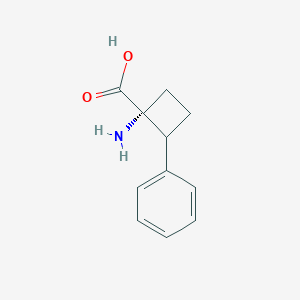

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline is a chemical compound with the following properties:

- Molecular Formula : C~20~H~27~NO

- Molecular Weight : 297.43 g/mol

- CAS Number : 1040686-88-1

Molecular Structure Analysis

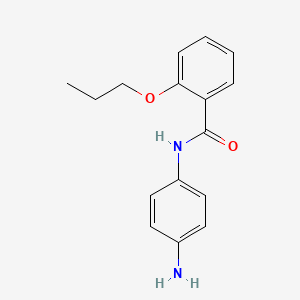

The molecular structure of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline consists of the following components:

- A benzene ring (benzyl group) with an isopentyloxy (isopentyl ether) substituent at the 2-position.

- A dimethylamino group (3,5-dimethylaniline) attached to the benzene ring.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Arylation Reactions : Due to the presence of the benzyl group, it can undergo arylation reactions with suitable electrophiles.

- Reductive Amination : The dimethylamino group allows for reductive amination reactions, forming secondary amines.

Physical And Chemical Properties Analysis

- Appearance : The compound likely exists as a solid or crystalline material.

- Solubility : It may exhibit solubility in organic solvents due to its aromatic nature.

- Melting Point : Experimental data on its melting point would be valuable for characterization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthetic Methods : Various synthetic methods have been developed for producing compounds with structures similar to N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline. For instance, the synthesis of carbazomycin B via radical arylation of benzene highlights advanced techniques in organic synthesis that could potentially be applied to the synthesis of related compounds (Crich & Rumthao, 2004).

- Characterization of Adducts : Studies on the identification of adducts formed by reaction with DNA provide insights into the interactions of aromatic amines with biomolecules, which could be relevant for understanding the biological interactions of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline (Cui et al., 2007).

Applications in Polymer Science

- Photoinitiation Systems : Research on initiating systems based on 3,5-di-tert-butyl-o-benzoquinone derivatives for free radical polymerization under visible light irradiation showcases the potential use of similar compounds in photopolymerization processes (Shurygina et al., 2020).

- Block Copolymerization : The use of N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization illustrates how compounds with functional groups similar to those in N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline can be utilized in the development of novel polymeric materials (Muftuoglu et al., 2004).

Electron-transfer Mechanisms

- Electron-transfer Dynamics : Studies exploring the electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical provide valuable information on the chemical behavior of similar compounds, which could be relevant for applications in catalysis or synthetic chemistry (Baciocchi et al., 2005).

Safety And Hazards

- Safety Precautions : Handle with care in a well-ventilated area and use appropriate personal protective equipment.

- Hazard Information : Consult safety data sheets (SDS) for specific hazards associated with this compound.

Zukünftige Richtungen

Research avenues related to N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline could include:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Determine its crystal structure for a deeper understanding.

Please note that the information provided here is based on available data, and further scientific exploration is essential for a comprehensive understanding of this compound.

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-15(2)9-10-22-20-8-6-5-7-18(20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKNGDCQPLEZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=CC=C2OCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

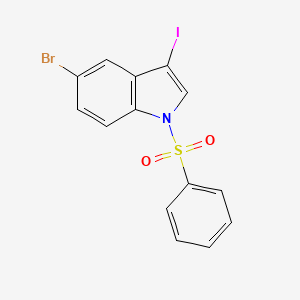

![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)